1,1'-Tetramethyl-2,2'-bipyridylium diiodide
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Overview
Description
1,1’-Tetramethyl-2,2’-bipyridylium diiodide is a bipyridinium salt known for its redox properties. This compound is part of a broader class of bipyridinium salts, which have significant applications in various fields, including electrochemistry and herbicides .
Preparation Methods
The synthesis of 1,1’-Tetramethyl-2,2’-bipyridylium diiodide typically involves the N-alkylation of 2,2’-bipyridine. The reaction conditions often include the use of methyl iodide as the alkylating agent. The process can be carried out under reflux conditions in an appropriate solvent such as acetonitrile . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
1,1’-Tetramethyl-2,2’-bipyridylium diiodide undergoes various chemical reactions, primarily redox reactions. It can be reduced to form radical cations, which can further undergo reduction to form quinoid structures . Common reagents used in these reactions include reducing agents like sodium dithionite. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,1’-Tetramethyl-2,2’-bipyridylium diiodide has several scientific research applications:
Chemistry: It is used in redox flow batteries due to its stable redox properties.
Biology: The compound’s redox properties make it useful in studying electron transfer processes.
Industry: It is used in the development of electrochromic devices and molecular machines.
Mechanism of Action
The mechanism of action of 1,1’-Tetramethyl-2,2’-bipyridylium diiodide involves its redox properties. The compound can accept and donate electrons, making it a useful redox mediator. The molecular targets and pathways involved include electron transfer chains in various chemical and biological systems .
Comparison with Similar Compounds
1,1’-Tetramethyl-2,2’-bipyridylium diiodide can be compared with other bipyridinium salts such as paraquat (1,1’-dimethyl-4,4’-bipyridinium) and diquat (1,1’-ethylene-2,2’-bipyridinium). While all these compounds share similar redox properties, 1,1’-Tetramethyl-2,2’-bipyridylium diiodide is unique due to its specific structural configuration and the presence of methyl groups, which influence its redox potential and stability .
Properties
CAS No. |
25015-62-7 |
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Molecular Formula |
C14H16I2N2 |
Molecular Weight |
466.10 g/mol |
IUPAC Name |
7,12-diazoniatricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene;diiodide |
InChI |
InChI=1S/C14H16N2.2HI/c1-3-9-15-11-5-6-12-16-10-4-2-8-14(16)13(15)7-1;;/h1-4,7-10H,5-6,11-12H2;2*1H/q+2;;/p-2 |
InChI Key |
YHCVVGUCNDHNMC-UHFFFAOYSA-L |
Canonical SMILES |
C1CC[N+]2=CC=CC=C2C3=CC=CC=[N+]3C1.[I-].[I-] |
Origin of Product |
United States |
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